molecular formula C32H18F8O6 B3823262 [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate

[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate

Cat. No.: B3823262
M. Wt: 650.5 g/mol
InChI Key: IHOORMSTPHSOQZ-UHFFFAOYSA-N
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Description

[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate is a synthetic organic compound characterized by multiple fluorine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate typically involves multiple steps, including the introduction of fluorine atoms and the formation of ester bonds. Common reagents used in the synthesis may include fluorinating agents, phenols, and acylating agents. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification methods such as recrystallization, chromatography, or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the ester or phenoxy groups.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of fluorine’s effects on chemical reactivity and stability.

Biology

In biological research, this compound may be used to investigate the interactions between fluorinated molecules and biological systems. Its potential as a drug candidate or a probe for studying enzyme mechanisms could be explored.

Medicine

In medicine, the compound’s fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability. It could be investigated for its potential therapeutic applications.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as polymers with unique properties or coatings with enhanced durability and resistance to chemicals.

Mechanism of Action

The mechanism of action of [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atoms may enhance binding affinity and selectivity by forming strong interactions with target sites. The compound’s effects on biological pathways and cellular processes would depend on its specific molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    [3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate: A similar compound with slight variations in the fluorination pattern or ester groups.

    This compound: Another related compound with different substituents on the phenyl rings.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and ester groups, which confer distinct chemical and physical properties. These properties may include enhanced stability, reactivity, and interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

[3-[2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H18F8O6/c1-13(2)31(41)45-17-9-5-7-15(11-17)43-29-25(37)21(33)19(22(34)26(29)38)20-23(35)27(39)30(28(40)24(20)36)44-16-8-6-10-18(12-16)46-32(42)14(3)4/h5-12H,1,3H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOORMSTPHSOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=CC(=C1)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC(=CC=C4)OC(=O)C(=C)C)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H18F8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Reactant of Route 5
Reactant of Route 5
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate
Reactant of Route 6
Reactant of Route 6
[3-[2,3,5,6-Tetrafluoro-4-[2,3,5,6-tetrafluoro-4-[3-(2-methylprop-2-enoyloxy)phenoxy]phenyl]phenoxy]phenyl] 2-methylprop-2-enoate

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